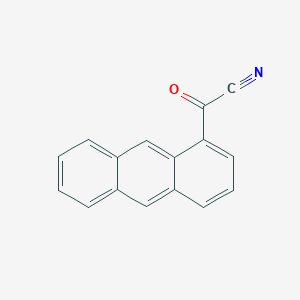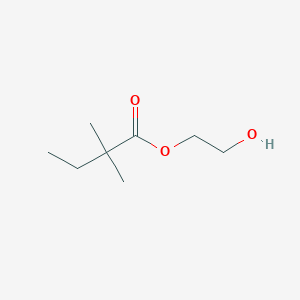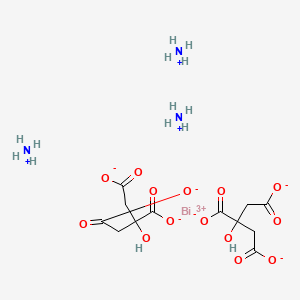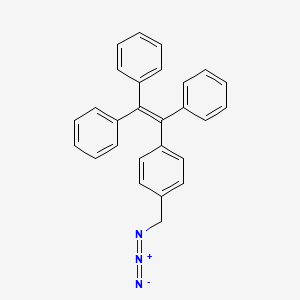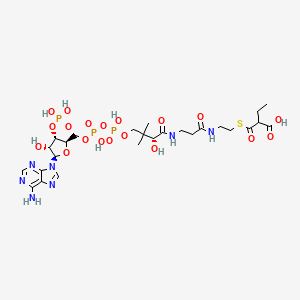
Ethylmalonyl coenzyme A
Übersicht
Beschreibung
Ethylmalonyl coenzyme A (CoA) is a key intermediate in the ethylmalonyl-CoA pathway for carbon metabolism in certain bacteria, such as M. extorquens . This pathway is used when these bacteria are grown on ethylamine . It is produced from crotonyl-CoA by crotonyl-CoA reductase/carboxylase and modified by ethylmalonyl-CoA mutase to make methylsuccinyl-CoA .
Synthesis Analysis
The ethylmalonyl-CoA pathway is involved in polyhydroxyvalerate synthesis in Candidatus Contendobacter . The ethylmalonyl-CoA (EMC) pathway was found to be the crucial pathway supplying the core substance propionyl-CoA for poly-β-hydroxyvalerate (PHV) synthesis in Candidatus Contendobacter . All genes in the EMC pathway were mainly located in Candidatus Contendobacter .
Molecular Structure Analysis
The molecular structure of Ethylmalonyl coenzyme A is similar to ATP, as suggested by compound docking, biomolecular modelling, in silico mutagenesis, and molecular dynamics simulation experiments .
Chemical Reactions Analysis
Analysis of acyl coenzyme A thioesters (acyl-CoAs) is crucial in the investigation of a wide range of biochemical reactions and paves the way to fully understand the concerned metabolic pathways and their superimposed networks . The ethylmalonyl-CoA pathway contains many unique CoA-ester intermediates .
Physical And Chemical Properties Analysis
The ethylmalonyl-CoA pathway is central to the carbon metabolism of many α-proteobacteria, like Rhodobacter sphaeroides and Methylobacterium extorquens as well as actinomycetes, like Streptomyces spp . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Regulation
Methylmalonyl-CoA Mutase Deficiency : Ethylmalonyl coenzyme A (EM-CoA) plays a critical role in branched-chain amino acid metabolism, and its deficiency can lead to methylmalonic acidemia. This condition arises due to mutations affecting the conversion of propionyl-CoA to succinyl-CoA, leading to metabolic acidosis and other complications (Sharar et al., 1991).
CcrR and Ethylmalonyl-CoA Pathway Regulation : In Methylobacterium extorquens, the ethylmalonyl-CoA (EM-CoA) pathway is vital for glyoxylate generation and acetyl-CoA assimilation. The TetR-type activator CcrR regulates this pathway, specifically the expression of crotonyl-CoA reductase/carboxylase (Hu & Lidstrom, 2012).
Enzymatic Function and Specificity : Rhodobacter sphaeroides ethylmalonyl-CoA mutase (Ecm) is a unique enzyme in the EM-CoA pathway, crucial for acetate assimilation. It catalyzes the transformation of ethylmalonyl-CoA to methylsuccinyl-CoA and is highly substrate-specific (Erb et al., 2008).
Biochemical and Enzymatic Studies
Synthesis of Ethylmalonyl Derivatives : Research on ethyl methylmalonyl thioglycolate, an analogue of methylmalonyl-CoA, contributes to the understanding of propionic acid metabolism. This research has implications for synthesizing methylmalonyl-CoA derivatives for biochemical studies (Kovacs & Kovács, 1991).
Thioesterases and Dicarboxylic Acid Production : The EM-CoA pathway in Methylobacterium extorquens AM1 involves thioesterases active towards CoA esters, with potential for producing dicarboxylic acids from methanol, offering biotechnological applications (Sonntag et al., 2014).
Metabolic Control Points in Methylobacterium extorquens : Ethylmalonyl-CoA mutase is a metabolic control point in the EMC pathway of Methylobacterium extorquens AM1. Its activity is crucial for the efficient use of this pathway in the metabolism of one- and two-carbon compounds (Good et al., 2014).
Structural and Functional Insights
Coenzyme B12-Dependent Acyl-CoA Mutases : Ethylmalonyl-CoA mutase from Rhodobacter sphaeroides is part of the coenzyme B12-dependent acyl-CoA mutases family. It's involved in the ethylmalonyl-CoA pathway for acetate assimilation, with specific reactions and structural properties that distinguish it from other mutases (Erb et al., 2008).
Structure and Function of Methylmalonyl-CoA Mutase : Research on the structure of methylmalonyl-CoA mutase at 2 A resolution provides insights into how coenzyme B12 radicals are generated and the enzyme's role in interconverting methylmalonyl-CoA and succinyl-CoA. This study aids understanding of the enzyme's mechanism at a molecular level (Mancia et al., 1996).
Biotechnological Potential
Ethylmalonyl-CoA Pathway in Biorefineries : The ethylmalonyl-CoA pathway in Methylosinus trichosporium OB3b, an alpha-proteobacterial methanotroph, has been explored for producing valuable chemicals like 2-hydroxyisobutyric acid and 1,3-butanediol from methane, demonstrating its potential in methane-based biorefineries (Mai et al., 2021).
Ethylmalonyl-CoA Pathway in Carbon Metabolism : The ethylmalonyl-CoA pathway is essential in α-proteobacteria and actinomycetes for converting acetyl-CoA to cell carbon precursors. It contains unique CoA-ester intermediates and novel catalysts, providing significant biotechnological implications for producing value-added products (Alber, 2010).
Wirkmechanismus
Zukünftige Richtungen
The biotechnological implications of the ethylmalonyl-CoA pathway are tremendous as one looks to tap into the potential of using these new intermediates and catalysts to produce value-added products . The ethylmalonyl-CoA pathway is central to the carbon metabolism of at least two biotechnologically relevant organisms, R. sphaeroides and M. extorquens .
Eigenschaften
IUPAC Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZQVCBBBEZQE-MIZDRFBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O19P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346858 | |
| Record name | Ethylmalonyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmalonyl coenzyme A | |
CAS RN |
6049-57-6 | |
| Record name | Ethylmalonyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



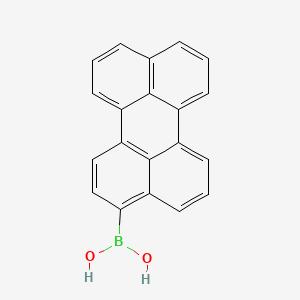
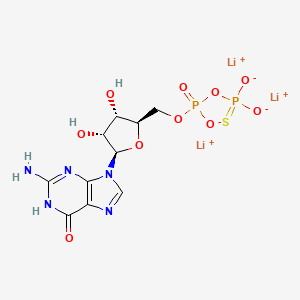
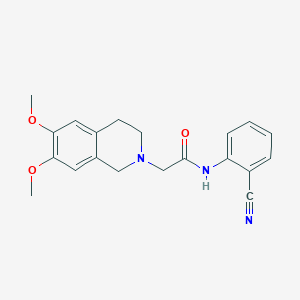


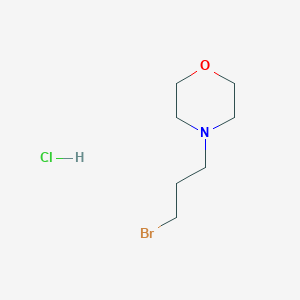
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
